(1E)-4,4,5,5,5-pentafluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)pent-1-en-3-one

Description

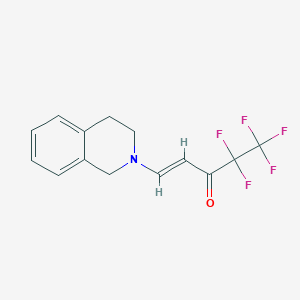

This compound is an α,β-unsaturated ketone (enone) featuring a pentafluorinated alkyl chain and a 1,2,3,4-tetrahydroisoquinoline moiety. The (1E)-stereochemistry indicates a trans configuration at the double bond. The tetrahydroisoquinoline group introduces a bicyclic amine structure, which may enhance binding interactions in biological systems or alter electronic properties in materials science. Fluorination at the 4,4,5,5,5-positions likely increases lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F5NO/c15-13(16,14(17,18)19)12(21)6-8-20-7-5-10-3-1-2-4-11(10)9-20/h1-4,6,8H,5,7,9H2/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMNXDDSCMRIDC-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include fluorinated enones with varying substituents. Below is a comparative analysis:

*Estimated based on structural similarity. †Approximate calculation.

Physicochemical Properties

- Solubility: The target compound’s tetrahydroisoquinoline group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to the siloxy analog, which is more lipophilic.

- Thermal Stability : The siloxy analog likely exhibits higher thermal stability due to the robust Si-O bond, whereas the ethoxy analog may decompose at lower temperatures.

Research Findings and Trends

- Pharmaceutical Potential: Tetrahydroisoquinoline derivatives are prevalent in drug discovery (e.g., topoisomerase inhibitors). The target compound’s fluorination could enhance blood-brain barrier penetration .

- Materials Science: Fluorinated enones are intermediates in synthesizing fluoropolymers or coatings. The biphenyl-dioxolane analog’s crystallographic data supports its use in structured materials.

- Synthetic Accessibility: The ethoxy and siloxy analogs are commercially available , suggesting scalable synthesis routes. The target compound may require specialized methods for introducing the tetrahydroisoquinoline group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.